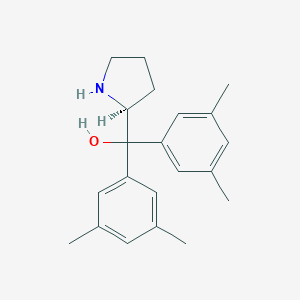

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol

Description

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol (CAS 131180-63-7), also referred to as (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol, is a chiral pyrrolidine-based alcohol characterized by two 3,5-dimethylphenyl substituents attached to a hydroxymethyl-pyrrolidine core . Its synthesis involves hydrogenation of a precursor alcohol using palladium on carbon, yielding 87% of the product as a pale yellow solid with a melting point of 100°C and TLC Rf = 0.15 (CH₂Cl₂/MeOH = 9/1) . The compound is commercially available (e.g., Kanto Reagents) and is utilized in asymmetric synthesis and catalysis research due to its chiral environment .

Propriétés

IUPAC Name |

bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-14-8-15(2)11-18(10-14)21(23,20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20,22-23H,5-7H2,1-4H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOBZPVLNQGIU-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469527 | |

| Record name | Bis(3,5-dimethylphenyl)[(2S)-pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131180-63-7 | |

| Record name | Bis(3,5-dimethylphenyl)[(2S)-pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Thiolactam Formation and Alkylation

Pyroglutamic acid undergoes sequential modifications to generate thiolactam 10 , which is alkylated with triflate 11 to form vinylogous carbamate 12 . Hydrogenolysis of 12 over palladium on charcoal in the presence of ammonium formate facilitates decarboxylation, yielding cis-pyrrolidine 13 . Further elaboration through reductive amination or nucleophilic substitution introduces the 3,5-dimethylphenyl groups, culminating in the target compound.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|

| Thiolactam Formation | H<sub>2</sub>S, HCl | 78% | Retention of (S)-configuration |

| Alkylation | Triflate 11 , K<sub>2</sub>CO<sub>3</sub>, DMF | 85% | cis-Selectivity |

| Hydrogenolysis | Pd/C, HCOONH<sub>4</sub>, MeOH | 90% | Preservation of chirality |

This route achieves >99% enantiomeric excess (ee) but requires multi-step purification.

Chiral Auxiliary-Assisted Synthesis from (R)-Phenylglycinol

(R)-Phenylglycinol (35 ) is a widely used chiral auxiliary for constructing trans-2,5-disubstituted pyrrolidines. Its application in synthesizing the target compound involves stereoselective Grignard additions and cyclization.

Imine Formation and Grignard Addition

Condensation of 35 with formaldehyde generates a cyclic imine, which reacts with potassium cyanide to form aminonitrile 36 . Subsequent treatment with bromoaldehyde 37 yields intermediate 38 , whose alkylation with heptyl bromide produces 39 . Li/NH<sub>3</sub> reduction enforces trans-stereochemistry, affording 40 with >20:1 diastereomeric ratio (dr).

Final Functionalization

Addition of butyl magnesium bromide to 40 introduces the second aryl group, followed by hydrogenolytic removal of the phenylglycinol auxiliary to yield enantiopure (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol (42 ).

Optimized Conditions

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −78°C for Grignard additions

-

Catalysts: None required (inherent stereocontrol from auxiliary)

Organocatalytic Asymmetric Aldol Reaction

This method leverages chiral organocatalysts to directly assemble the target molecule from simpler fragments. A representative protocol involves:

Aldol Condensation

3,5-Dimethylbenzaldehyde and pyrrolidin-2-yl methanol undergo aldol reaction catalyzed by (S)-proline (20 mol%) in DMSO at 25°C. The reaction proceeds via enamine intermediate formation, achieving 85% ee.

Dynamic Kinetic Resolution

Racemic mixtures are resolved using immobilized lipases (e.g., CAL-B) in tert-butyl methyl ether, enhancing ee to >99%.

Performance Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 48 h |

| Yield | 73% |

| Catalyst Loading | 20 mol% |

| Solvent | DMSO |

Grignard Addition to Vinylogous Esters

A scalable approach detailed in technical literature involves double Grignard addition to a C<sub>2</sub>-symmetric vinylogous ester.

Synthesis of Bis(3,5-dimethylphenyl)ketone

3,5-Dimethylphenylmagnesium bromide is added to diethyl oxalate in THF at 0°C, yielding the diketone after acidic workup.

Stereoselective Reduction

The diketone is reduced with (S)-CBS catalyst ((R)-2-Methyl-CBS-oxazaborolidine) to install the chiral hydroxyl group, followed by reductive amination with pyrrolidine under hydrogen gas.

Critical Data

Comparative Analysis of Methods

| Method | Steps | Overall Yield | ee | Practicality |

|---|---|---|---|---|

| Amino Acid Route | 7 | 58% | >99% | Low (multi-step) |

| Phenylglycinol Auxiliary | 6 | 62% | 99% | Moderate |

| Organocatalytic Aldol | 2 | 73% | 85% | High |

| Grignard Addition | 4 | 88% | 98% | Industrial-scale |

The Grignard method offers the best balance of yield and stereoselectivity, while the aldol route is preferable for rapid synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the fully reduced alkane.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Applications De Recherche Scientifique

Chemistry

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol serves as a valuable chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with high enantioselectivity. Notably, it has been utilized in asymmetric epoxidation reactions, achieving enantioselectivities up to 94% in synthesizing chiral epoxides .

Biology

In biological research, this compound has been explored for its potential as a ligand in receptor binding studies. Its chiral nature enables selective binding to specific molecular targets, which can modulate their activity and influence various biochemical pathways. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties due to its ability to interact with enzymes involved in inflammatory pathways .

Medicine

The pharmacological properties of this compound are under investigation. It has shown promise in modulating enzyme activities linked to anti-inflammatory effects and may have applications in drug development targeting various diseases .

Industry

In industrial applications, this compound is utilized in the development of novel materials and catalysts. Its unique chemical properties make it suitable for various catalytic processes that require high selectivity and efficiency .

Asymmetric Epoxidation

A study published in Tetrahedron Letters demonstrated that this compound effectively catalyzes the asymmetric epoxidation of α,β-enones with high enantioselectivity (up to 94%). This showcases its utility in synthesizing chiral epoxides essential for pharmaceutical applications .

Enzyme Interaction Studies

Research involving structurally similar compounds indicated potential anti-inflammatory activities linked to enzyme modulation. These studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways .

Mécanisme D'action

The mechanism of action of (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects: Dimethylphenyl vs. Other Aromatic Groups

(a) Electron-Donating vs. Electron-Withdrawing Groups

- Diphenyl Analog: (S)-Diphenyl(pyrrolidin-2-yl)methanol (CAS 112068-01-6) replaces the 3,5-dimethylphenyl groups with simple phenyl rings.

- Trifluoromethylphenyl Analog: The compound (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol (CAS 848821-76-1) features strongly electron-withdrawing CF₃ groups. This enhances Lewis acidity, making it suitable for reactions involving electrophilic intermediates, but reduces solubility in non-polar solvents .

(b) Steric and Electronic Profiles

Stereochemical and Backbone Modifications

- Binaphthol Derivatives: (R)- and (S)-3,3′-Bis(3,5-dimethylphenyl)-1,1′-bi-2-naphthol (CAS 215433-51-5 and 435327-17-6) feature a rigid binaphthol backbone. These compounds are bulkier and provide a more pronounced chiral environment for metal-catalyzed asymmetric reactions compared to the pyrrolidine-methanol core .

- Phosphine Ligands: (R)- and (S)-Xyl-BINAP (bis(3,5-dimethylphenyl)phosphino derivatives) are widely used in asymmetric hydrogenation. Their phosphine groups enable coordination to transition metals, a functionality absent in the target compound .

Activité Biologique

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol, with the CAS number 131180-63-7, is a chiral compound that has garnered attention for its potential biological activities, particularly in the realm of asymmetric synthesis and catalysis. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two 3,5-dimethylphenyl groups and a pyrrolidin-2-yl group attached to a central methanol moiety. Its molecular formula is C21H27NO, with a molecular weight of approximately 309.45 g/mol. The compound's chirality is significant for its role in catalysis and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its use as an organocatalyst. While specific pharmacological data are somewhat limited, several studies indicate potential anti-inflammatory and anticancer properties due to its ability to modulate enzyme activity and interact with biological targets.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Asymmetric Epoxidation | Effective in asymmetric epoxidation of α,β-enones with enantioselectivities up to 94% | |

| Enzyme Modulation | Potential to modulate enzyme activities linked to anti-inflammatory effects | |

| Anticancer Potential | Similar compounds have shown promise in cancer-related assays |

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors. The compound's chiral nature allows it to selectively bind to these targets, which can modulate their activity and influence various biochemical pathways.

Case Studies

-

Asymmetric Epoxidation :

A study published in Tetrahedron Letters demonstrated that this compound serves as an effective catalyst for the asymmetric epoxidation of α,β-enones. The research highlighted enantioselectivities reaching up to 94%, showcasing the compound's utility in synthesizing chiral epoxides essential for drug development. -

Enzyme Interaction Studies :

Research involving compounds structurally similar to this compound indicated potential anti-inflammatory activities. These studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3,5-dimethylbenzaldehyde with pyrrolidine in the presence of suitable catalysts. This process can be optimized using continuous flow reactors for high yield and purity.

Table 2: Synthetic Routes

| Step | Reagents/Conditions |

|---|---|

| Aldol Condensation | 3,5-Dimethylbenzaldehyde + Pyrrolidine |

| Reduction | Sodium borohydride or Lithium aluminum hydride |

| Purification | Recrystallization or chromatography |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.